![molecular formula C10H11ClN2O3 B6628732 5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)
5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CP-690,550 or tofacitinib, and it belongs to the class of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway plays a crucial role in various cellular processes such as immune response, hematopoiesis, and inflammation. The inhibition of JAKs can modulate these processes, making JAK inhibitors a promising therapeutic target for various diseases.
Wirkmechanismus
CP-690,550 is a selective inhibitor of JAK3, which is a member of the JAK family of proteins. JAK3 is primarily expressed in immune cells, and its inhibition can modulate the immune response. CP-690,550 binds to the ATP-binding site of JAK3, preventing its activation and subsequent phosphorylation of downstream targets such as STATs. This leads to the inhibition of cytokine signaling and modulation of immune responses.
Biochemical and physiological effects:
CP-690,550 has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) in immune cells. CP-690,550 has also been shown to reduce the proliferation of T cells and B cells, which are involved in the immune response. Additionally, the compound has been shown to reduce the levels of C-reactive protein (CRP), which is a marker of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for lab experiments. The compound is highly selective for JAK3, which allows for the specific modulation of immune responses. CP-690,550 is also orally bioavailable, which makes it easy to administer to animal models. However, the compound has some limitations as well. CP-690,550 has a short half-life in vivo, which requires frequent dosing in animal models. Additionally, the compound has been shown to have some off-target effects on other JAK family members, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the research on CP-690,550. One direction is the investigation of the compound's potential use in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another direction is the investigation of the compound's potential use in combination with other therapies such as biologics or chemotherapy. Additionally, the development of more selective JAK3 inhibitors could lead to the improved efficacy and safety of this class of compounds.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, starting from the reaction of 2-acetyl-5-chlorofuran with cyclopropylamine to form 5-chloro-N-(cyclopropylmethyl)furan-2-carboxamide. The next step involves the reaction of this intermediate with ethyl chloroformate to form 5-chloro-N-[2-(cyclopropylamino)ethyl]furan-2-carboxamide. Finally, the target compound is obtained by reacting this intermediate with 2-oxo-2-phenylethylamine.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be effective in reducing the symptoms of these diseases by inhibiting the JAK-STAT signaling pathway. CP-690,550 has also been studied for its potential use in the treatment of cancer, as JAKs are involved in the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-4-3-7(16-8)10(15)12-5-9(14)13-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAFHAICOCVRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CNC(=O)C2=CC=C(O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.